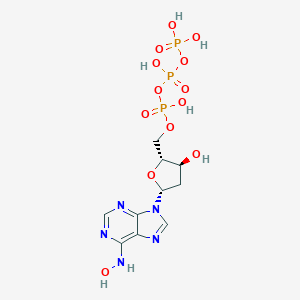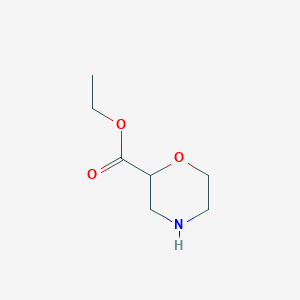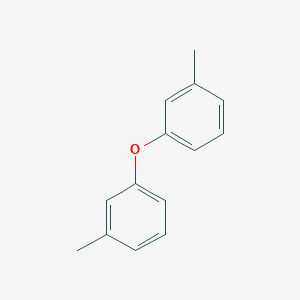
Di-m-tolyl ether
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to Di-m-tolyl ether often involves selective reactions such as monotosylation of symmetrical diols, leading to the formation of polysubstituted cyclic ethers. For example, the reaction of symmetrical diols with p-toluenesulfonyl chloride in the presence of silver(I) oxide yields monotosylate derivatives, which are precursors to cyclic ethers (Bouzide & Sauvé, 2002).
Molecular Structure Analysis
Understanding the molecular structure of Di-m-tolyl ether and related compounds is crucial for predicting their reactivity and properties. For instance, the electron diffraction determination of similar molecules provides insights into bond lengths and angles, which are essential for understanding molecular geometry and reactivity (Glidewell et al., 1970).
Chemical Reactions and Properties
Di-m-tolyl ether undergoes various chemical reactions, including ion/molecule reactions that can be used for selective detection among isomers. These reactions reflect the compound's unique chemical properties and potential for selective synthesis and analysis (Heath et al., 1991).
Physical Properties Analysis
The physical properties of Di-m-tolyl ether and related compounds, such as cyclic alkyl ethers, are influenced by their molecular structure. Thermochemical parameters like enthalpy, entropy, and heat capacity are critical for understanding the stability and reactivity of these compounds (Auzmendi-Murua et al., 2013).
Chemical Properties Analysis
The chemical properties of Di-m-tolyl ether, including reactivity and bond dissociation energies, are essential for its application in synthesis and material science. Research on cyclic ethers and their radicals provides valuable data on C-H bond dissociation enthalpies and the effects of ring size and ether oxygen on kinetics and stability, which are relevant for understanding and utilizing Di-m-tolyl ether (Auzmendi-Murua et al., 2013).
Applications De Recherche Scientifique
Synthesis of Oxygenated Fuel Additives : Di-m-tolyl ether is used in the synthesis process for converting glycerol into an oxygenated fuel additive suitable for blending with diesel and biodiesel (Beatrice et al., 2013).
Deactivation of Olefin Metathesis Catalysts : Di(ethylene glycol) vinyl ether is an efficient deactivating reagent for olefin metathesis catalysts, quenching both first- and second-generation Grubbs' carbenes rapidly at room temperature (Weidong et al., 2009).
Mass Spectrometry Applications : The tolyl cation reacts with dimethyl ether to yield a methoxylated product ion, useful in mass spectrometry (Heath et al., 1991).
Use in Lithium-Ion Batteries : Functionalized ethers, including di-m-tolyl ether derivatives, are used in lithium-ion batteries as electrolytes, additives, binders, separators, or anodes, enhancing their electrochemical properties (Hu & Song, 2017).
Electrolytic Reduction in Liquid Ammonia : Dihydro-m-tolyl methyl ether can be reduced to dihydro-derivatives by electrolytic reduction in liquid ammonia, indicating potential uses in similar reactions (Birch, 1946).
Fuel-Cell Applications : Poly(ether-ether-ketone) with di(quaternary ammonium) hydroxide groups in the polymer chain has potential in fuel-cell applications due to its alkaline-exchange properties (Kim, Park, & Nam, 2016).
Synthesis of Polysubstituted Cyclic Ethers : Silver(I) oxide mediated selective monotosylation of symmetrical diols leads to high yields of polysubstituted cyclic ethers (Bouzide & Sauvé, 2002).
Potential Fuel for Compression-Ignition Engines : Di-methyl ether (DME) is considered a candidate fuel for compression-ignition engines due to its high cetane number and low particulate matter production (Arcoumanis et al., 2008).
Influence on Bacteriolysis, Agglutination, and Phagocytosis : Ether anesthesia can impact bacteriolysis, agglutination, and phagocytosis, affecting post-operative lung complications (Graham, 1911).
Stable Tetranuclear Species : Di-4-tolyl-copperlithium and -goldlithium moncetherate are stable tetranuclear species, demonstrating unique chemical properties (Koten, Jastrzebski, & Noltes, 1977).
Orientations Futures
Propriétés
IUPAC Name |
1-methyl-3-(3-methylphenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-11-5-3-7-13(9-11)15-14-8-4-6-12(2)10-14/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDLFMPKQBNPIER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=CC=CC(=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30173534 | |
| Record name | Di-m-tolyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30173534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Di-m-tolyl ether | |
CAS RN |
19814-71-2 | |
| Record name | 1,1′-Oxybis[3-methylbenzene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19814-71-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Di-m-tolyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019814712 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Di-m-tolyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30173534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Di-m-tolyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.388 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DI-M-TOLYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/644CLR3V44 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




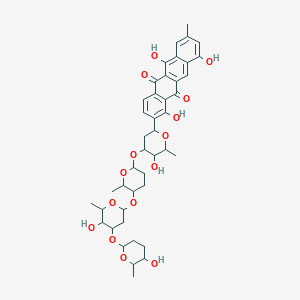
![[(2-Hydroxy-3-methoxyphenyl)methylideneamino]-trimethylazanium;iodide](/img/structure/B12142.png)
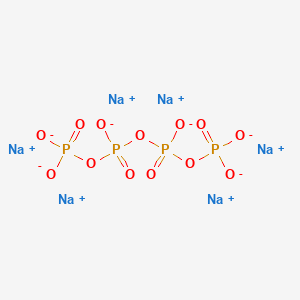
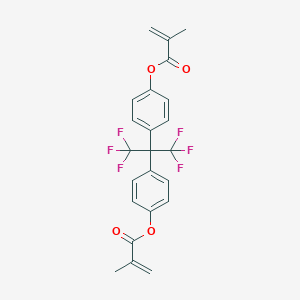

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12150.png)
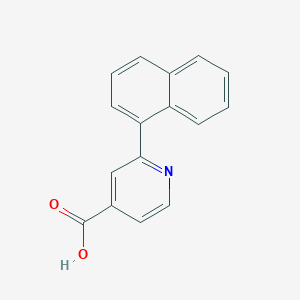
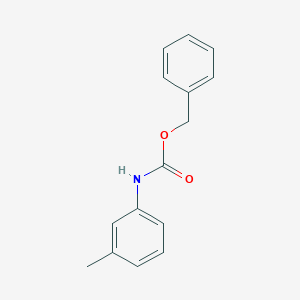
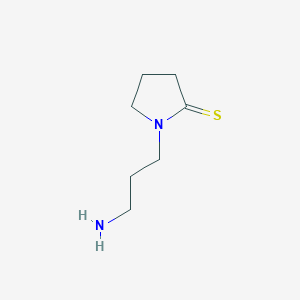
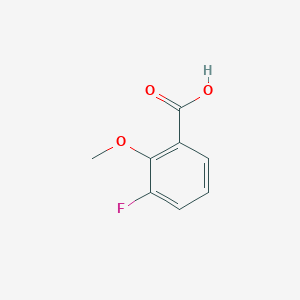
![(4R,7S,10S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-N-[2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B12161.png)
